XLogP3 Lipophilicity Advantage of the N-Propyl-Substituted Pyrazole-5-carboxamide
The target compound exhibits an XLogP3 of 1.1, which is 1.3 log units higher than 1,3-dimethyl-1H-pyrazole-5-carboxamide (XLogP3 = −0.2) and 0.9 log units higher than the positional isomer N,5-dimethyl-1H-pyrazole-3-carboxamide (XLogP3 = 0.2) [1][2][3]. This difference is driven by the N-propyl substituent, which adds hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-5-carboxamide: XLogP3 = −0.2; N,5-Dimethyl-1H-pyrazole-3-carboxamide: XLogP3 = 0.2 |
| Quantified Difference | ΔXLogP3 = +1.3 versus 1,3-dimethyl analogue; ΔXLogP3 = +0.9 versus N,5-dimethyl positional isomer |
| Conditions | XLogP3 computed by PubChem (XLogP3 3.0 algorithm) [1][2][3] |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeability and is a critical parameter when selecting a scaffold for cell-based assays or in vivo pharmacokinetic studies.
- [1] PubChem. (2026). Compound Summary for CID 16394847: N,3-dimethyl-1-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16394847. View Source
- [2] PubChem. (2026). Compound Summary for CID 2736302: 1,3-Dimethyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Dimethyl-1H-pyrazole-5-carboxamide. View Source
- [3] PubChem. (2026). Compound Summary for CID 12109023: N,5-Dimethyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4027-55-8. View Source
